N-{6-methylpyrazolo[1,5-a]pyrimidin-3-yl}prop-2-enamide
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Overview
Description
N-{6-methylpyrazolo[1,5-a]pyrimidin-3-yl}prop-2-enamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant photophysical properties and have been extensively studied for their applications in various fields, including materials science and medicinal chemistry .
Preparation Methods
The synthesis of N-{6-methylpyrazolo[1,5-a]pyrimidin-3-yl}prop-2-enamide typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
N-{6-methylpyrazolo[1,5-a]pyrimidin-3-yl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex structures
Scientific Research Applications
N-{6-methylpyrazolo[1,5-a]pyrimidin-3-yl}prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-{6-methylpyrazolo[1,5-a]pyrimidin-3-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-{6-methylpyrazolo[1,5-a]pyrimidin-3-yl}prop-2-enamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Pyrazolo[1,5-a]pyrimidine: Known for its versatility in drug design and material science applications.
Coumarin-153: Similar in terms of photophysical properties, but this compound provides better solubility in green solvents.
These comparisons highlight the unique advantages of this compound in terms of synthesis, applications, and properties.
Properties
IUPAC Name |
N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-3-9(15)13-8-5-12-14-6-7(2)4-11-10(8)14/h3-6H,1H2,2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUNBGCPIOWBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)NC(=O)C=C)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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